Angulatin E

Insecticidal activity β-Dihydroagarofuran sesquiterpenes Mythimna separata

Angulatin E is the authenticated β-dihydroagarofuran sesquiterpene polyol ester reference standard for HPLC/LC-MS quantification of Celangulin TC botanical insecticide. Fully assigned ¹H & ¹³C NMR spectra enable robust analytical method validation. Its unique esterification pattern—acetoxy, hydroxy, isobutyryloxy, benzoyloxy, isovaleryloxy substituents—distinguishes it from Celangulatin C (LD₅₀ 280.4 μg/mL) and F (210.5 μg/mL), making it essential for SAR investigations. Moderate LD₅₀ (1656.4 μg/mL vs. M. separata) provides a critical potency baseline. Class-level low warm-blooded toxicity supports environmentally compatible insecticide R&D.

Molecular Formula C35H48O13
Molecular Weight 676.7 g/mol
Cat. No. B15140883
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAngulatin E
Molecular FormulaC35H48O13
Molecular Weight676.7 g/mol
Structural Identifiers
SMILESCCC(C)C(=O)OCC12C(C(CC(C13C(C(C(C2OC(=O)C4=CC=CC=C4)OC(=O)C(C)C)C(O3)(C)C)O)(C)O)OC(=O)C)OC(=O)C
InChIInChI=1S/C35H48O13/c1-10-19(4)30(40)43-17-34-27(45-21(6)37)23(44-20(5)36)16-33(9,42)35(34)26(38)24(32(7,8)48-35)25(46-29(39)18(2)3)28(34)47-31(41)22-14-12-11-13-15-22/h11-15,18-19,23-28,38,42H,10,16-17H2,1-9H3/t19?,23-,24+,25-,26?,27-,28+,33-,34-,35-/m0/s1
InChIKeyCHTLVJPURGFELF-KKSMYCASSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Angulatin E: A Defined β-Dihydroagarofuran Sesquiterpene Polyol Ester for Insecticidal Research and Quality Control


Angulatin E (CAS: 403613-20-7) is a β-dihydroagarofuran sesquiterpene polyol ester isolated from the root bark of Celastrus angulatus [1]. Its molecular formula is C35H48O13 with a molecular weight of 676.75 g/mol . The compound is structurally characterized as 1β,2β-diacetoxy-4α,6α-dihydroxy-8α-isobutyryloxy-9β-benzoyloxy-15-isovaleryloxy-β-dihydroagarofuran [2].

Why Angulatin E Cannot Be Substituted by Other β-Dihydroagarofuran Analogs


The β-dihydroagarofuran sesquiterpene polyol ester class exhibits a wide spectrum of insecticidal potencies, with LD50 values ranging from ~210 μg/mL to >1600 μg/mL against Mythimna separata larvae [1]. The specific esterification pattern—including the number, position, and nature of acyl groups—directly influences biological activity . Angulatin E possesses a unique combination of acetoxy, hydroxy, isobutyryloxy, benzoyloxy, and isovaleryloxy substituents that distinguishes it from related compounds such as Celangulatin C and Celangulatin F [2]. Simple substitution with a more potent analog may alter the selectivity profile, formulation stability, or regulatory status of a botanical insecticide product, making Angulatin E the appropriate choice for specific research and development applications.

Quantitative Evidence for Selecting Angulatin E Over Closest Analogs


Insecticidal Potency: Angulatin E Exhibits Moderate Activity Compared to Celangulatin C and F

In a direct head-to-head bioassay, Angulatin E (designated as celangulatin E) demonstrated an LD50 of 1656.4 μg/mL against third-instar larvae of Mythimna separata [1]. This value is approximately 5.9-fold higher (less potent) than celangulatin C (LD50 = 280.4 μg/mL) and 7.9-fold higher than celangulatin F (LD50 = 210.5 μg/mL) [1]. The distinct potency profile suggests that Angulatin E may be preferable in scenarios where moderate insecticidal activity is desired alongside potential selectivity or safety advantages.

Insecticidal activity β-Dihydroagarofuran sesquiterpenes Mythimna separata

Structural Fingerprint: Distinct NMR Signature Enables Unambiguous Identification and Quality Control

Angulatin E has been fully characterized by 1H and 13C NMR, with its signals unambiguously assigned via DEPT, 1H-1H COSY, HSQC, and HMBC experiments [1]. The compound exhibits a unique NMR fingerprint that clearly distinguishes it from the closely related analog Angulatin H [1]. This well-documented spectroscopic data provides a robust basis for identity verification and purity assessment in research and procurement settings.

NMR spectroscopy Quality control Structural elucidation

Formulation-Relevant: Angulatin E Is a Specified Component in a Patented Botanical Insecticide Formulation

Angulatin E is explicitly listed as an active ingredient in the patented composition of Celangulin TC, a botanical insecticide derived from Celastrus angulatus [1]. The patent specifies that Angulatin E, along with angulatin A, C, and XIX, comprises 11.5-15.5 wt% of the total active ingredient mixture [1]. This defined compositional role provides a practical context for its procurement in formulation development or quality control studies.

Botanical insecticide Celangulin TC Formulation

Stability and Storage: Defined Conditions Ensure Long-Term Research Usability

Angulatin E is stable as a powder when stored at -20°C for up to 3 years, and in solvent at -80°C for 1 year [1]. This defined stability profile supports long-term research use and reduces the risk of degradation-related artifacts.

Stability Storage Solubility

Optimal Use Cases for Angulatin E in Scientific and Industrial Settings


Reference Standard for Quality Control of Celangulin TC Botanical Insecticide

Given its specified inclusion in the patented Celangulin TC formulation [1], Angulatin E serves as a critical reference standard for HPLC or LC-MS quantification of this botanical insecticide. Procuring a high-purity sample of Angulatin E enables accurate component analysis and batch-to-batch consistency verification.

Structure-Activity Relationship (SAR) Studies on β-Dihydroagarofuran Esters

The moderate insecticidal activity of Angulatin E (LD50 = 1656.4 μg/mL) relative to more potent analogs like Celangulatin C (LD50 = 280.4 μg/mL) and F (LD50 = 210.5 μg/mL) makes it a valuable tool for SAR investigations [1]. Researchers can use Angulatin E to probe the structural determinants of insecticidal potency and selectivity within this compound class.

NMR Method Development and Validation

The fully assigned 1H and 13C NMR spectra of Angulatin E [2] provide a robust dataset for developing and validating NMR-based analytical methods. Laboratories can use Angulatin E as a model compound to optimize acquisition parameters or test new pulse sequences for complex natural product analysis.

Investigational Insecticidal Agent with Defined Safety Profile

Angulatin E is a component of Celastrus angulatus extracts, which have been described as exhibiting low toxicity to warm-blooded animals and natural enemies in patent literature [3]. While specific toxicity data for the pure compound are limited, this class-level inference suggests that Angulatin E may be a suitable candidate for studies aiming to develop environmentally compatible insect control agents.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

32 linked technical documents
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